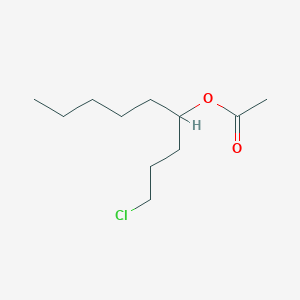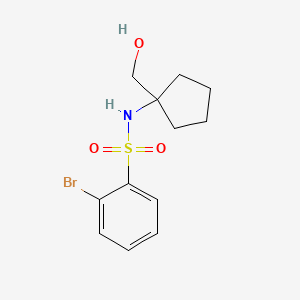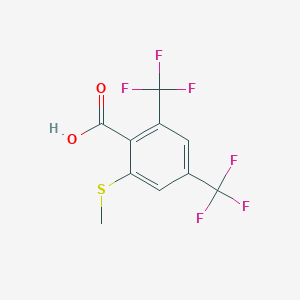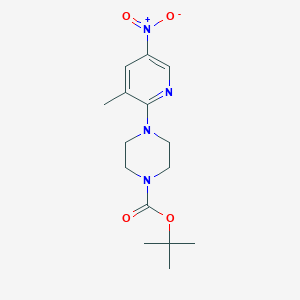
1-chlorononan-4-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chlorononan-4-yl acetate is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chlorine atom and an acetoxy group attached to a nonane backbone
准备方法
Synthetic Routes and Reaction Conditions
1-chlorononan-4-yl acetate can be synthesized through several methods. One common approach involves the chlorination of 4-acetoxynonane using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
化学反应分析
Types of Reactions
1-chlorononan-4-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation: The acetoxy group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or other substituted products.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
科学研究应用
1-chlorononan-4-yl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-chlorononan-4-yl acetate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The acetoxy group can undergo hydrolysis or oxidation, leading to the formation of various functional groups. These reactions are mediated by the interaction of the compound with specific reagents and catalysts .
相似化合物的比较
Similar Compounds
1-Chlorononane: Similar structure but lacks the acetoxy group.
4-Acetoxynonane: Similar structure but lacks the chlorine atom.
1-Chloro-4-propoxynonane: Similar structure with a propoxy group instead of an acetoxy group.
Uniqueness
1-chlorononan-4-yl acetate is unique due to the presence of both a chlorine atom and an acetoxy group, which confer distinct reactivity and functional properties. This combination allows for a wide range of chemical transformations and applications in various fields .
属性
分子式 |
C11H21ClO2 |
|---|---|
分子量 |
220.73 g/mol |
IUPAC 名称 |
1-chlorononan-4-yl acetate |
InChI |
InChI=1S/C11H21ClO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-9H2,1-2H3 |
InChI 键 |
ATKBLWQNGBIURV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CCCCl)OC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(S)-tert-butyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-naphtho[1,2-d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8434867.png)



![2-(2-Methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B8434912.png)

